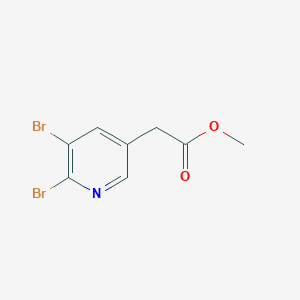

Methyl 2,3-dibromopyridine-5-acetate

Description

Methyl 2,3-dibromopyridine-5-acetate is a brominated pyridine derivative featuring an ester functional group. Its structure comprises a pyridine ring substituted with bromine atoms at the 2- and 3-positions and an acetoxymethyl group at the 5-position. The bromine substituents enhance electrophilic reactivity, making it suitable for cross-coupling reactions, while the ester group contributes to solubility in organic solvents and metabolic stability .

Propriétés

IUPAC Name |

methyl 2-(5,6-dibromopyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-7(12)3-5-2-6(9)8(10)11-4-5/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZZOIXAEKDOHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(N=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dibromopyridine-5-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the bromination of 2,3-dibromopyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 2,3-dibromopyridine is then reacted with acetic anhydride in the presence of a base like pyridine to form Methyl 2,3-dibromopyridine-5-acetate.

Industrial Production Methods: In an industrial setting, the production of Methyl 2,3-dibromopyridine-5-acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

Substitution Reactions: Methyl 2,3-dibromopyridine-5-acetate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides. Reduction reactions can also be performed to remove the bromine atoms, yielding less substituted pyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are utilized.

Major Products:

- Substitution reactions yield various substituted pyridine derivatives.

- Oxidation reactions produce pyridine N-oxides.

- Reduction reactions result in dehalogenated pyridine compounds.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

Methyl 2,3-dibromopyridine-5-acetate serves as a building block in the development of pharmaceuticals. Its derivatives have shown potential as antiviral agents, with structure-activity relationship studies indicating that modifications to the pyridine ring can enhance biological activity against various pathogens .

2. Agrochemicals

The compound is utilized in the synthesis of herbicides and pesticides. Its brominated structure contributes to the efficacy of these agents by enhancing their stability and reactivity in biological systems. Research has demonstrated that derivatives of methyl 2,3-dibromopyridine-5-acetate exhibit significant herbicidal activity against a range of weed species .

3. Organic Synthesis

In organic synthesis, methyl 2,3-dibromopyridine-5-acetate acts as a versatile intermediate for creating more complex molecules. It is involved in nucleophilic substitution reactions and can be coupled with various electrophiles to produce diverse chemical entities .

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of compounds derived from methyl 2,3-dibromopyridine-5-acetate revealed promising results against specific viral strains. The synthesized analogs demonstrated varying degrees of efficacy, with some exhibiting IC50 values significantly lower than existing antiviral drugs .

Case Study 2: Herbicidal Efficacy

Research highlighted the herbicidal properties of methyl 2,3-dibromopyridine-5-acetate derivatives. In field trials, certain formulations showed effective control over major agricultural weeds while maintaining low toxicity to non-target species. This underscores the compound's potential in sustainable agriculture practices .

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Medicinal Chemistry | Antiviral agent development | IC50 values indicate high efficacy against viruses |

| Agrochemicals | Herbicides and pesticides | Effective control over weeds with low toxicity |

| Organic Synthesis | Intermediate for complex molecule synthesis | Versatile reactivity with various electrophiles |

Mécanisme D'action

The mechanism of action of Methyl 2,3-dibromopyridine-5-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and acetate group play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with.

Comparaison Avec Des Composés Similaires

Brominated Pyridines

Compounds like 2-bromopyridine and 3,5-dibromopyridine share the pyridine core but lack the ester moiety.

Methyl Esters

- Methyl Salicylate : A simple aromatic ester with anti-inflammatory properties. Unlike Methyl 2,3-dibromopyridine-5-acetate, it lacks halogenation, resulting in lower density (1.17 g/cm³ vs. ~1.6 g/cm³ estimated for the brominated compound) and higher water solubility (0.07% vs. negligible for the brominated analog) .

- Dimethyl Fumarate : A dialkyl ester used clinically for multiple sclerosis. Its linear structure and lack of halogenation contrast with the planar, brominated pyridine system of Methyl 2,3-dibromopyridine-5-acetate, leading to differences in reactivity and biological targets .

Physicochemical Properties

*Estimated based on structural analogs.

Research Findings and Limitations

- Synthetic Utility : Brominated pyridines are pivotal in synthesizing kinase inhibitors, though direct studies on Methyl 2,3-dibromopyridine-5-acetate are scarce.

- Thermal Stability : Methyl esters generally exhibit moderate thermal stability (decomposition >150°C) , but bromine substituents may lower this threshold due to increased steric strain.

- Gaps in Data: Limited experimental data exist for the target compound. Properties are inferred from structurally related molecules, necessitating further empirical validation.

Activité Biologique

Methyl 2,3-dibromopyridine-5-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis, and potential applications of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C8H7Br2NO2

- Molecular Weight : 308.95 g/mol

- Structure : The compound features a pyridine ring substituted with two bromine atoms and an acetate group, which influences its reactivity and biological interactions.

Biological Activities

Methyl 2,3-dibromopyridine-5-acetate exhibits various biological activities including antimicrobial, cytotoxic, and enzyme inhibition properties.

Antimicrobial Activity

Research has indicated that compounds with dibromopyridine structures can possess potent antimicrobial properties. For instance, studies have shown that related pyridine derivatives demonstrate varying degrees of activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Methyl 2,3-dibromopyridine-5-acetate | TBD | S. aureus |

| Related compound X | 3.13 | E. coli |

| Related compound Y | 6.25 | K. pneumoniae |

The presence of halogen atoms in the structure is believed to enhance the lipophilicity of the compounds, which is crucial for penetrating bacterial membranes .

Cytotoxicity

Cytotoxic effects have been observed in certain cell lines treated with methyl 2,3-dibromopyridine-5-acetate. In vitro studies evaluated the compound's ability to induce cell death in cancerous cells.

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| B16F10 (melanoma) | TBD | Significant cytotoxicity at concentrations >20 μM |

| HeLa (cervical cancer) | TBD | Moderate cytotoxic effects observed |

These findings suggest that while the compound may exhibit anti-cancer properties, further investigation is needed to determine its therapeutic index and safety profile .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For example, it has been shown to inhibit tyrosinase activity, which is crucial in melanin production.

| Enzyme | IC50 (μM) | Reference Compound |

|---|---|---|

| Tyrosinase | TBD | Kojic Acid (24.09) |

This inhibition could have implications for treating hyperpigmentation disorders and other related conditions .

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of various dibromopyridine derivatives against common pathogens. Methyl 2,3-dibromopyridine-5-acetate was included in the analysis and showed promising results against S. aureus.

- Cytotoxicity Assessment : In a comparative study involving several pyridine derivatives, methyl 2,3-dibromopyridine-5-acetate was tested on B16F10 cells. Results indicated it had a notable cytotoxic effect without significant toxicity at lower concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.